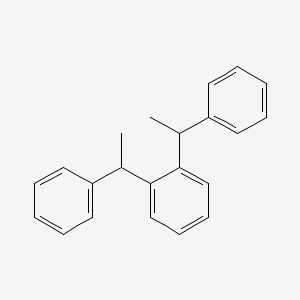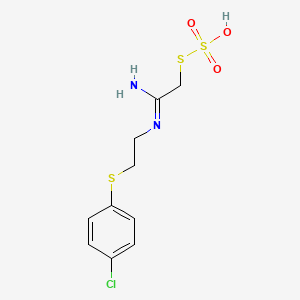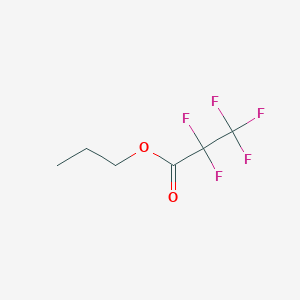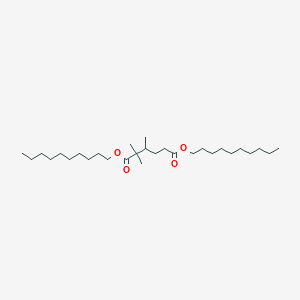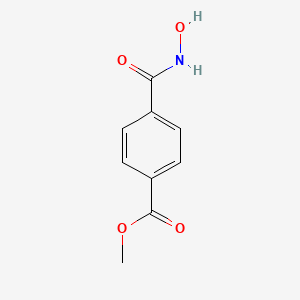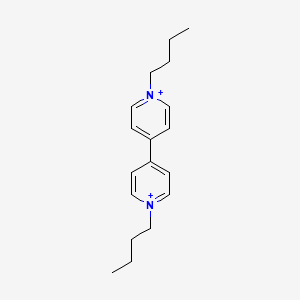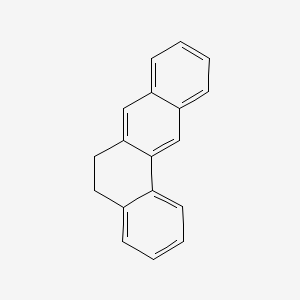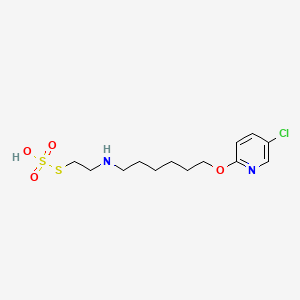
S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiosulfate group, which is known for its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of 5-chloro-2-pyridyl ether with a hexylamine derivative, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiosulfate group in S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo oxidation reactions, leading to the formation of sulfonate derivatives.
Reduction: The compound can also participate in reduction reactions, particularly involving the pyridyl ring.
Substitution: The chloro group in the pyridyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfonate derivatives, reduced pyridyl compounds, and various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiosulfate group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
41287-14-3 |
|---|---|
Molekularformel |
C13H21ClN2O4S2 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
5-chloro-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine |
InChI |
InChI=1S/C13H21ClN2O4S2/c14-12-5-6-13(16-11-12)20-9-4-2-1-3-7-15-8-10-21-22(17,18)19/h5-6,11,15H,1-4,7-10H2,(H,17,18,19) |
InChI-Schlüssel |
GZMFYOQJALCSLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)OCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


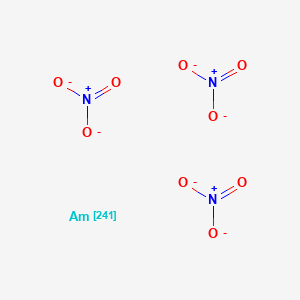

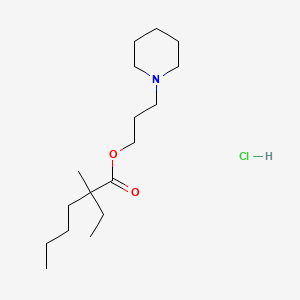
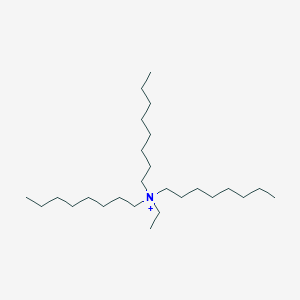
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)

